An In-depth Technical Guide to the Basic Properties of Glp-His-Pro-Gly-NH2
An In-depth Technical Guide to the Basic Properties of Glp-His-Pro-Gly-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glp-His-Pro-Gly-NH2, also known as pGlu-His-Pro-Gly-NH2 or TRH-Gly, is a tetrapeptide of significant interest in endocrinology and neuroscience. It holds a dual role, functioning primarily as the immediate biosynthetic precursor to Thyrotropin-Releasing Hormone (TRH), one of the key regulators of the hypothalamic-pituitary-thyroid axis. The conversion of Glp-His-Pro-Gly-NH2 to TRH is a critical step in neuroendocrine regulation.[1][2] Additionally, this peptide exhibits intrinsic biological activity, notably as an agonist that stimulates the release of gonadotropins, specifically Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][4]
This technical guide provides a comprehensive overview of the core physicochemical and biological properties of Glp-His-Pro-Gly-NH2, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of its mechanism of action and related experimental workflows.
Physicochemical Properties
The fundamental chemical and physical properties of Glp-His-Pro-Gly-NH2 are summarized below. These properties are essential for its handling, formulation, and analysis in a research setting.
| Property | Value | Source |
| IUPAC Name | (2S)-N-[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | PubChem |
| Synonyms | pGlu-His-Pro-Gly-NH2, TRH-Gly | MedChemExpress, etc. |
| CAS Number | 41880-59-5 | PubChem |
| Molecular Formula | C18H25N7O5 | PubChem |
| Molecular Weight | 419.44 g/mol | PubChem |
| Canonical SMILES | C1=C(NC=N1)CC(C(=O)N2CCCC2C(=O)NCC(=O)N)NC(=O)C3CCC(=O)N3 | PubChem |
| Hydrogen Bond Donors | 5 | PubChem (Computed) |
| Hydrogen Bond Acceptors | 7 | PubChem (Computed) |
| Rotatable Bonds | 6 | PubChem (Computed) |
| Topological Polar Surface Area | 179 Ų | PubChem (Computed) |
| XLogP3 | -3.1 | PubChem (Computed) |
Biological Activity and Mechanism of Action
Role as a TRH Precursor
Glp-His-Pro-Gly-NH2 is the direct precursor in the biosynthesis of TRH (pGlu-His-Pro-NH2). In neurosecretory granules, the C-terminal glycine residue serves as the amide donor for the adjacent proline residue. This reaction is catalyzed by peptidylglycine alpha-amidating monooxygenase (PAM), a crucial enzyme in the maturation of many peptide hormones. This enzymatic conversion is a key post-translational modification that yields the biologically active TRH.[1][2]
Gonadotropin-Releasing Activity
Independent of its role as a TRH precursor, Glp-His-Pro-Gly-NH2 has been shown to stimulate the release of gonadotropins. Its mechanism is believed to involve interaction with the Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[3][4][5]
Quantitative Biological Data
While detailed dose-response and binding affinity data are scarce in publicly available literature, early studies have quantified its gonadotropin-releasing effects in vitro.
| Assay Description | Concentration | Result | Source |
| Gonadotropin release from human foetal pituitary cultures | 6.6 µg/mL | Induces 85% release of Luteinizing Hormone (LH) | Groom GV, et al. 1973[3][4] |
| Gonadotropin release from human foetal pituitary cultures | 6.6 µg/mL | Induces 96% release of Follicle-Stimulating Hormone (FSH) | Groom GV, et al. 1973[3][4] |
Signaling Pathway
Upon binding to its target receptor (e.g., GnRH receptor), Glp-His-Pro-Gly-NH2 is expected to activate the canonical Gq/11 signaling pathway. This cascade is fundamental for the release of LH and FSH from pituitary cells. The activation of the Gq/11 protein stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The subsequent increase in intracellular calcium and PKC activity leads to the fusion of hormone-containing secretory granules with the cell membrane, resulting in gonadotropin release.[5]
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a representative Fmoc/tBu-based solid-phase synthesis for Glp-His-Pro-Gly-NH2 on a Rink Amide resin, yielding a C-terminally amidated peptide.
1. Materials and Reagents:
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Rink Amide MBHA resin (e.g., 0.5 mmol/g substitution)
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Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-His(Trt)-OH
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L-Pyroglutamic acid (pGlu)
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
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Activator base: DIPEA (N,N-Diisopropylethylamine)
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Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
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Solvents: DMF, DCM (Dichloromethane), Methanol
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Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
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Cold diethyl ether
2. Procedure:
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Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
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Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine/DMF solution and agitate for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
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First Amino Acid Coupling (Fmoc-Gly-OH):
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In a separate vial, dissolve Fmoc-Gly-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.
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Add DIPEA (8 eq) and pre-activate for 2 minutes.
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Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.
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Wash the resin as in step 2. Confirm coupling completion with a Kaiser test.
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-
Chain Elongation (Cycles for Pro, His):
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Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps sequentially for Fmoc-Pro-OH and Fmoc-His(Trt)-OH.
-
-
N-terminal pGlu Coupling:
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Perform a final Fmoc deprotection on the His residue.
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Couple L-Pyroglutamic acid using the same activation method as in Step 3.
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-
Final Wash: Wash the fully assembled peptide-resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.
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Cleavage and Deprotection:
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Add 2 mL of cold cleavage cocktail to the resin.
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Agitate for 2-3 hours at room temperature.
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Filter the solution to separate the resin and collect the filtrate containing the peptide.
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Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice.
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Dry the crude peptide pellet under vacuum.
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-
Purification and Characterization: Purify the crude peptide using reverse-phase HPLC. Confirm identity and purity via LC-MS and/or MALDI-TOF mass spectrometry.
Protocol for In Vitro Gonadotropin Release Assay
This protocol describes a general method for evaluating the ability of Glp-His-Pro-Gly-NH2 to stimulate LH and FSH release from primary pituitary cells.
1. Materials and Reagents:
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Primary pituitary cells (e.g., from adult male rats) or a suitable pituitary cell line (e.g., LβT2 cells).
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Cell culture medium (e.g., DMEM) with 10% fetal bovine serum, antibiotics.
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Assay buffer: Krebs-Ringer bicarbonate buffer (KRBH) supplemented with 0.1% BSA.
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Glp-His-Pro-Gly-NH2 peptide stock solution.
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Positive control: GnRH (10 nM).
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Negative control: Assay buffer.
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Commercial Radioimmunoassay (RIA) or ELISA kits for rat LH and FSH.
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Cell viability assay kit (e.g., MTT or LDH).
2. Procedure:
-
Cell Culture: Culture primary pituitary cells or cell line in 24-well plates until they reach ~80% confluency.
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Pre-incubation: Gently wash the cells twice with assay buffer. Pre-incubate the cells in 0.5 mL of assay buffer for 1 hour at 37°C to establish a basal secretion rate.
-
Stimulation:
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Remove the pre-incubation buffer.
-
Add 0.5 mL of assay buffer containing the desired concentrations of Glp-His-Pro-Gly-NH2 (e.g., serial dilutions from 1 nM to 10 µM), positive control (GnRH), or negative control (buffer alone).
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Incubate for 2-4 hours at 37°C.
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-
Sample Collection: Carefully collect the supernatant (which contains the secreted hormones) from each well and transfer to labeled tubes. Centrifuge to remove any cell debris.
-
Hormone Quantification:
-
Quantify the concentration of LH and FSH in the collected supernatants using specific RIA or ELISA kits, following the manufacturer’s instructions.
-
Generate a standard curve for each hormone to calculate the concentrations in the samples.
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-
Data Analysis:
-
Normalize the hormone release data to the total protein content or cell number in each well.
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Express the results as fold-change over the basal release (negative control) or as a percentage of the maximal response induced by the positive control (GnRH).
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significance.
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Conclusion
Glp-His-Pro-Gly-NH2 is a multifunctional peptide that serves as the direct precursor to TRH and possesses independent gonadotropin-releasing activity. Its simple structure belies a complex role in neuroendocrine signaling. While its primary function is within the TRH biosynthesis pathway, its ability to stimulate LH and FSH release suggests a potential, albeit weaker, interaction with the GnRH receptor and its associated Gq/11 signaling cascade. Further research is required to fully elucidate its receptor binding kinetics, in vivo potency, and pharmacokinetic profile to better understand its physiological significance beyond its role as a prohormone. The protocols and data presented herein provide a foundational guide for researchers investigating this and other related neuroendocrine peptides.
